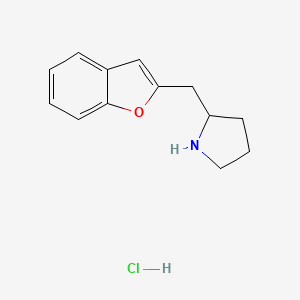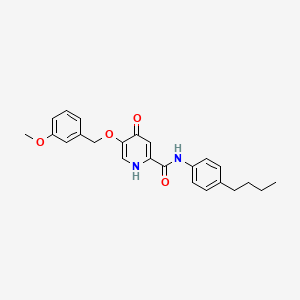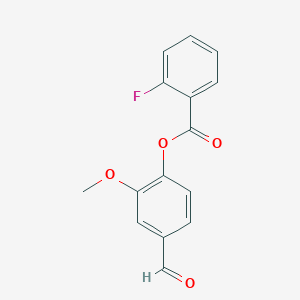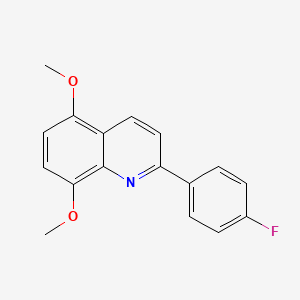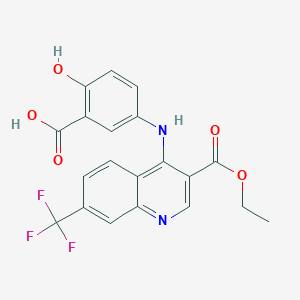
5-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a type of heterocyclic aromatic organic compound. It also contains an ethoxycarbonyl group, a trifluoromethyl group, an amino group, and a hydroxybenzoic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline core is a bicyclic structure with a benzene ring fused to a pyridine ring. The trifluoromethyl group would add electron-withdrawing character, while the amino and hydroxy groups would provide sites for potential hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in reactions with electrophiles, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic systems would all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis of Novel Derivatives for Antimicrobial Activity
Research has focused on synthesizing novel derivatives related to quinoline compounds, aiming at potential antimicrobial applications. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has shown significant antimicrobial properties, suggesting the potential for developing new antimicrobial agents (Holla et al., 2006).
Development of Fluorescent Probes
Quinoline derivatives have been identified as efficient fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. Their applications extend to DNA fluorophores, highlighting the ongoing search for more sensitive and selective compounds in this domain (Aleksanyan & Hambardzumyan, 2013).
Antitumor Activity Evaluation
Studies have also delved into synthesizing thiazolo[5,4-b]quinoline derivatives for evaluating their antitumor activities. Specific structural features of these compounds, such as a positive charge density at carbon C-7, are essential for significant antitumor activity, showcasing the potential for cancer therapy research (Alvarez-Ibarra et al., 1997).
Exploration of Serotonin Type-3 (5-HT3) Receptor Antagonists
The synthesis of quinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, illustrates the compound's role in the pharmacophoric design for managing conditions such as depression. This highlights the broader therapeutic potential and the importance of structural design in drug development (Mahesh et al., 2011).
Intermediate Use in Synthesis of Antibacterials
The compound has also been investigated as an intermediate in the synthesis of quinolone antibacterials, demonstrating its utility in developing antibiotics through chemical modifications and synthesis pathways (Turner & Suto, 1993).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-[[3-ethoxycarbonyl-7-(trifluoromethyl)quinolin-4-yl]amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O5/c1-2-30-19(29)14-9-24-15-7-10(20(21,22)23)3-5-12(15)17(14)25-11-4-6-16(26)13(8-11)18(27)28/h3-9,26H,2H2,1H3,(H,24,25)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFJRRHVGGMKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC(=C(C=C3)O)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)-2-hydroxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


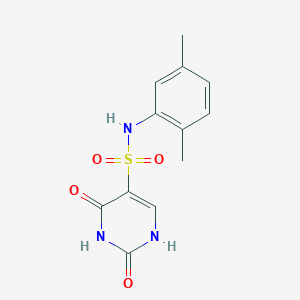
![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)
![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661649.png)
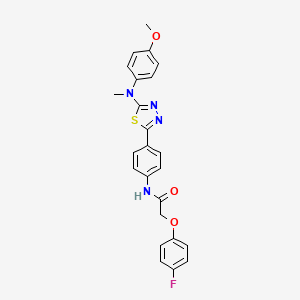
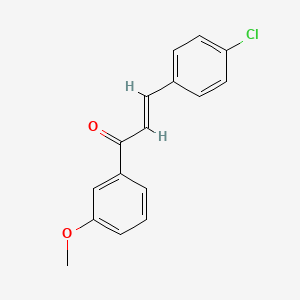
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2661655.png)
